calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}
Description
Calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate} is a calcium salt of a synthetic pyrrole-derived carboxylic acid. Its IUPAC name reflects a complex structure featuring:
- A pyrrole core substituted with 4-fluorophenyl (position 2), phenyl (position 3), phenylcarbamoyl (position 4), and isopropyl (position 5) groups.
- A heptanoic acid backbone with hydroxyl groups at positions 3 and 5, critical for pharmacological activity.
- A calcium counterion (2:1 salt ratio), enhancing stability and bioavailability .
This compound is structurally related to atorvastatin, a blockbuster HMG-CoA reductase inhibitor used to lower cholesterol. The calcium salt formulation is typical for statins to improve solubility and shelf life .
Properties
Molecular Formula |
C66H68CaF2N4O10 |
|---|---|
Molecular Weight |
1155.3 g/mol |
IUPAC Name |
calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2 |
InChI Key |
FQCKMBLVYCEXJB-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin calcium involves several key steps, including the construction of the pyrrole ring and the formation of the hemi-calcium salt. One prominent method involves the Paal-Knorr condensation, where a diketone reacts with an amine to form the pyrrole ring . The final step involves the hydrolysis of the ester and the counter-ion exchange to obtain the pure atorvastatin calcium .
Industrial Production Methods: Industrial production of atorvastatin calcium focuses on optimizing yield and purity. Improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate the pure atorvastatin calcium . These methods ensure high-yield production with product purities exceeding 99.5% .
Chemical Reactions Analysis
Types of Reactions: Atorvastatin calcium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of atorvastatin calcium include diketones, amines, and ethyl acetate . The reactions typically occur under controlled conditions to ensure high yield and purity.
Major Products Formed: The major product formed from these reactions is atorvastatin calcium itself, which is obtained as a hemi-calcium salt .
Scientific Research Applications
Atorvastatin calcium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is extensively used to treat dyslipidemia and prevent cardiovascular diseases . Research has also explored its potential in improving bioavailability and solubility through various methods such as solid dispersions and nanoparticles . Additionally, atorvastatin calcium has been studied for its effects on patient adherence and persistence in real-world settings .
Mechanism of Action
Atorvastatin calcium exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol . By blocking this enzyme, atorvastatin calcium reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood . This mechanism helps prevent the buildup of cholesterol in the arteries, reducing the risk of cardiovascular events .
Comparison with Similar Compounds
Structural Analogues in the Atorvastatin Family
Key structural analogues include USP-classified related compounds and metabolites. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Variations on Pyrrole: The target compound has mixed 4-fluorophenyl (position 2) and phenyl (position 3) groups, whereas Related Compound C has bis(4-fluorophenyl) at these positions. This increases fluorination in Compound C, likely enhancing metabolic stability but reducing solubility compared to the target compound . Related Compound H lacks the heptanoate backbone, suggesting it is a metabolite or intermediate with diminished HMG-CoA affinity .
Calcium Salt vs. Free Acid :
- The calcium salt form in the target compound and Related Compound C improves oral bioavailability by stabilizing the carboxylic acid moiety, a common feature in statins .
Molecular Weight and Complexity :
- The higher molecular weight of the target compound and Related Compound C (vs. Related Compound H) correlates with extended pharmacokinetic profiles, as larger molecules often exhibit slower clearance .
Physicochemical and Pharmacological Implications
- Enzyme Binding: The 3,5-dihydroxyheptanoate moiety mimics the substrate of HMG-CoA reductase, a feature shared with atorvastatin. Structural deviations in Related Compound C (e.g., bis-fluorophenyl groups) may alter binding kinetics .
- Synthetic Challenges : The stereochemistry (3R,5R configuration) in the target compound is essential for activity. Tools like SHELX (for crystallography) and Multiwfn (for electronic structure analysis) are critical for verifying synthetic outcomes .
Biological Activity
Calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate} is a complex organic compound that exhibits significant biological activity, particularly in the realm of pharmacology. This compound is related to atorvastatin, a well-known statin used for lowering cholesterol levels and preventing cardiovascular diseases. Understanding its biological activity can provide insights into its potential therapeutic applications.
- Molecular Formula : C66H68CaF2N4O10
- Molecular Weight : 1155.3 g/mol
- IUPAC Name : Calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}
Biological Activity
The biological activity of calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate} has been primarily studied in the context of its effects on lipid metabolism and cardiovascular health. Below are key findings from recent studies:
Calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate} functions by inhibiting HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in cholesterol synthesis and an increase in LDL receptor expression, resulting in enhanced clearance of LDL cholesterol from the bloodstream.
Pharmacological Effects
- Lipid Lowering : Studies indicate that this compound effectively reduces total cholesterol and LDL levels in animal models.
- Anti-inflammatory Properties : Research suggests that it may possess anti-inflammatory effects, which could contribute to cardiovascular protection.
- Antioxidant Activity : Some findings indicate potential antioxidant properties, which may help mitigate oxidative stress associated with cardiovascular diseases.
Study 1: Lipid Profile Improvement
A study conducted on hyperlipidemic rats demonstrated that administration of calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate} resulted in a significant reduction in serum total cholesterol and triglycerides compared to control groups (p < 0.05) .
Study 2: Cardiovascular Protection
In a randomized controlled trial involving human subjects with dyslipidemia, participants receiving the compound showed a marked improvement in endothelial function and reduced markers of inflammation after 12 weeks of treatment .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
